
4-(chloromethyl)-1-(3,5-dichlorophenyl)-1H-1,2,3-triazole
説明
4-(Chloromethyl)-1-(3,5-dichlorophenyl)-1H-1,2,3-triazole (CMCDT) is a synthetic triazole derivative with a variety of applications in scientific research. It is a highly versatile compound that has been used in a wide range of studies, including organic synthesis, medicinal chemistry, and biochemistry. CMCDT is a potent inhibitor of cytochrome P450 enzymes and has been used as an inhibitor of various enzymes involved in drug metabolism. In addition, CMCDT has been used in the synthesis of various drugs and has been used to study the mechanism of action of drugs. CMCDT is also known for its ability to reduce the toxicity of certain compounds, and it has been used in drug delivery systems.
科学的研究の応用
Synthesis and Material Science
Energetic Salts Synthesis
Triazolyl-functionalized monocationic energetic salts were prepared through reactions involving triazole compounds, showcasing their utility in creating high-density, thermally stable materials suitable for energetic applications. These salts exhibit good thermal stability and relatively high density, highlighting their potential in materials science, particularly in the development of energetic materials (Wang, Gao, Ye, & Shreeve, 2007).
Corrosion Inhibition
Mild Steel Corrosion Protection
Triazole derivatives, specifically related compounds, have been investigated for their efficiency in protecting mild steel against corrosion in acidic environments. These compounds act as mixed-type inhibitors, offering a promising approach to corrosion protection. The efficiency of these inhibitors was found to vary depending on the type and nature of the substituents present in the molecule, with some achieving up to 99.6% efficiency at specific concentrations. This application demonstrates the potential of triazole derivatives in extending the life of metals exposed to corrosive environments (Bentiss et al., 2007; Lagrenée et al., 2002).
Molecular Structure and Analysis
Structural Characterization
The structural characterization of triazole derivatives has been a subject of research, providing valuable information on the molecular arrangement and electronic properties of these compounds. For example, the analysis of "4-(4-Chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione" included single-crystal X-ray structure determination, NMR, IR, and UV spectroscopy, offering insights into its molecular packing and interaction patterns. Such studies are crucial for understanding the chemical behavior and potential applications of triazole derivatives in various fields (Yeo, Azizan, & Tiekink, 2019).
特性
IUPAC Name |
4-(chloromethyl)-1-(3,5-dichlorophenyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl3N3/c10-4-8-5-15(14-13-8)9-2-6(11)1-7(12)3-9/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHHVCVBJQEWHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)N2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-(3,5-dichlorophenyl)-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



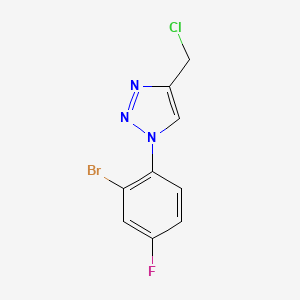
![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B1467386.png)
![[1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467388.png)
![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B1467389.png)
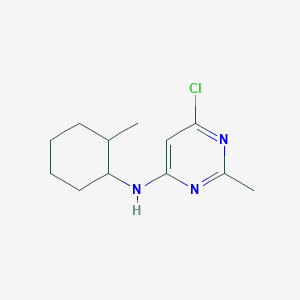
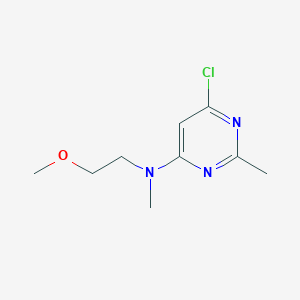
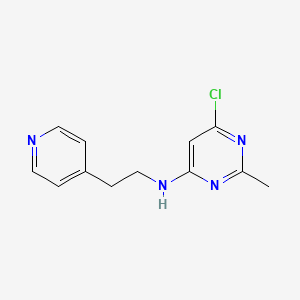
![6,6-Dioxo-6lambda6-thiaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1467396.png)
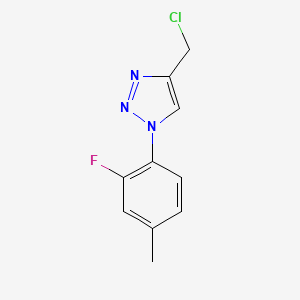
![[1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467400.png)
![N-butyl-2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetamide](/img/structure/B1467401.png)
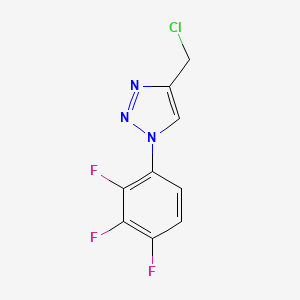
![(1-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B1467405.png)
![5-(6-Chloro-2-methylpyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1467407.png)